Bromadol - 108914-87-0

Bromadol

Catalog Number: EVT-1214525
CAS Number: 108914-87-0
Molecular Formula: C22H28BrNO
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromadol is classified as a fully synthetic opioid due to its chemical structure and synthesis process. It belongs to a broader category of non-fentanyl synthetic opioids that have emerged in recent years, often associated with both therapeutic applications and recreational misuse . Its chemical formula is C22H28BrNOC_{22}H_{28}BrNO, with a molar mass of approximately 402.376 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bromadol involves several key steps:

  1. Formation of the Cyclohexanol Ring: The process begins with the reaction of 4-bromobenzyl chloride and cyclohexanone in the presence of a base to form the cyclohexanol ring.
  2. Introduction of the Dimethylamino Group: This step is achieved through nucleophilic substitution using dimethylamine.
  3. Addition of the Phenylethyl Group: The final step involves Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.

Industrial production methods are optimized for large-scale synthesis, often utilizing continuous flow reactors to enhance yield and purity while minimizing impurities.

Molecular Structure Analysis

Structure and Data

Bromadol's molecular structure features a cyclohexanol core substituted with a bromophenyl group, a dimethylamino group, and a phenylethyl side chain. The structural representation can be summarized as follows:

  • IUPAC Name: 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol
  • CAS Number: 77239-98-6
  • Melting Point: 208 to 210 °C (406 to 410 °F) .

The compound's three-dimensional structure can be modeled using various computational chemistry tools, allowing for visual representation and analysis of its conformations.

Chemical Reactions Analysis

Reactions and Technical Details

Bromadol can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield various oxidation products.
  • Reduction: Reduction reactions can produce analogs with altered pharmacological properties, typically utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Bromadol can participate in substitution reactions at the bromine or dimethylamino groups, leading to diverse derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; potential for forming various derivatives through substitution reactions.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, identifying impurities such as 2-phenylethanol, which can account for significant weight percentages in commercial samples .

Applications

Introduction to Bromadol

Bromadol (systematic name: 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), also known by its research code BDPC, represents a class of extremely potent synthetic opioids with a distinctive arylcyclohexylamine structure. Developed during pharmaceutical research in the 1970s, this compound has emerged on global illicit drug markets due to its high potency and euphoric effects. Unlike mainstream opioids such as fentanyl or morphine, bromadol belongs to a structurally distinct class that presents unique analytical challenges and regulatory concerns for international drug control agencies [1] [4].

Historical Development and Discovery of Bromadol

Bromadol was first synthesized in the mid-1970s by medicinal chemist Daniel Lednicer and his team at the Upjohn Company (Kalamazoo, Michigan) as part of exploratory research into novel analgesic compounds. The initial 1979 publication reported extraordinary potency, suggesting bromadol was approximately 10,000 times more potent than morphine in animal models based on analgesic testing [1] [4]. This exceptional potency profile generated significant pharmaceutical interest, leading to further structural refinements documented in multiple patents, including US Patent 4,366,172 filed in 1980 and granted in 1982 [1].

Subsequent pharmacological reevaluation using modern analytical techniques revealed that the initial potency estimates required significant revision. The trans-isomer of bromadol (the more biologically active stereoisomer) demonstrated approximately 504 times the potency of morphine in controlled studies—still exceptionally potent but substantially lower than original projections [1]. Research during this period also explored structural analogues, discovering that replacing the para-bromine atom with chlorine or methyl groups retained similar activity, while meta-hydroxyl derivatives unexpectedly exhibited robust antagonist activity [1].

Table 1: Historical Timeline of Bromadol Research

YearDevelopment MilestoneKey Findings
1970sInitial synthesis at UpjohnDiscovery of arylcyclohexylamine structure
1979First pharmacological publicationReported ~10,000x morphine potency
1982US Patent 4,366,172 grantedProtection of 4-aminocyclohexanol derivatives
2003Potency reassessmentRevised potency: 504x morphine (active isomer)
2013First illicit market appearanceSeized alongside acetylfentanyl in Montreal

Chemical Classification within Synthetic Opioids

Bromadol belongs to the 4-aminocyclohexanol class of synthetic opioids, characterized by a cyclohexane ring with amine and alcohol functional groups at opposing positions. Its chemical structure features three key components: a para-brominated phenyl ring, a tertiary dimethylamino group, and a phenethyl substituent—all attached to a central cyclohexanol core. This configuration yields the systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (molecular formula: C₂₂H₂₈BrNO, molecular mass: 402.376 g·mol⁻¹) [1] [4].

Chemically, bromadol is distinct from both fentanyl analogues (phenylpiperidine derivatives) and the U-series compounds (N-substituted benzamides/acetamides like U-47700) that dominate the novel synthetic opioid market. Its arylcyclohexylamine backbone bears structural resemblance to certain dissociative anesthetics like ketamine, though its pharmacological profile remains predominantly μ-opioid receptor (MOR) agonist activity [1] [2]. The stereochemistry of bromadol significantly influences its bioactivity, with the trans-isomer demonstrating substantially greater potency than its cis counterpart—a critical consideration for forensic detection and potency assessment [4].

Table 2: Chemical Classification of Bromadol Relative to Other Synthetic Opioids

Structural ClassPrototype CompoundsKey Structural FeaturesBromadol's Position
4-AminocyclohexanolsBromadol, BromadolineCyclohexanol core with aromatic/amine substituentsPrimary classification
Fentanyl AnaloguesFentanyl, CarfentanilPiperidine ring with phenyl/propanamide groupsStructurally unrelated
U-Series (Benzamides)U-47700, AH-7921Cyclohexyl-linked benzamide/acetamideDifferent backbone
MorphinansLevorphanol, ButorphanolPhenanthrene-derived tetracyclic structureNo structural similarity

Legal and Regulatory Emergence in Global Drug Markets

Bromadol first emerged on the illicit drug market in 2013, when Canadian law enforcement seized approximately three kilograms of the substance alongside acetylfentanyl during an operation in Montreal on April 25. This marked the first documented appearance of bromadol outside research laboratories and pharmaceutical archives [1]. Subsequent monitoring by international early warning systems, including the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), has indicated persistent but geographically scattered availability through darknet markets and specialized vendors catering to the "psychonaut" community [4].

The emergence pattern follows a trend observed with other novel synthetic opioids (NSOs): after the international scheduling of popular compounds like U-47700 in 2017, illicit laboratories turned to lesser-known alternatives documented in historical pharmaceutical patents. Bromadol's appearance represents a strategic shift toward structurally distinct compounds that circumvent existing regulatory frameworks [2] [4]. Current evidence suggests bromadol remains less prevalent than fentanyl analogues or U-series compounds, but drug monitoring agencies have explicitly recommended close surveillance due to its extreme potency and potential for serious harm [4].

Table 3: Global Regulatory Emergence Timeline

YearJurisdictionRegulatory Action/EventSignificance
2013Canada (Montreal)First seizure (3 kg with acetylfentanyl)Initial appearance in illicit market
2017-2019InternationalScheduling of U-47700 analoguesCreated market void for alternatives
2018-2020EU/GlobalEMCDDA monitoring advisoriesRecognition as emerging threat
PresentGlobal marketsDarknet vendor availabilityLow-volume, high-potency niche product

Properties

CAS Number

108914-87-0

Product Name

Bromadol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Synonyms

4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol
4-(p-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.